(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent-free conditions and the use of catalysts can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimalarial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cell signaling pathways, and induce apoptosis in cancer cells. Its molecular targets include proteins, enzymes, and receptors involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (E)-3-(2-bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to other similar chalcone derivatives .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPQJEYAOQGWLD-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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